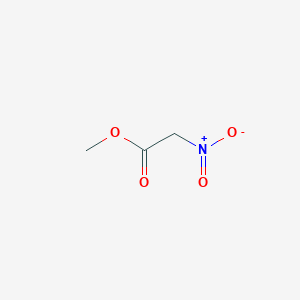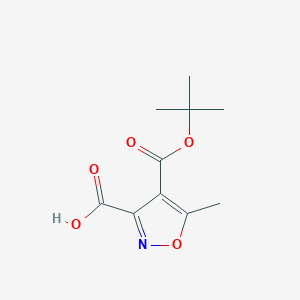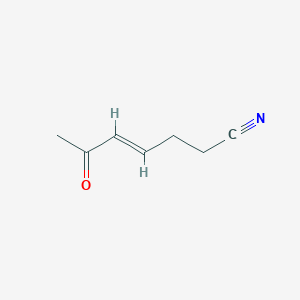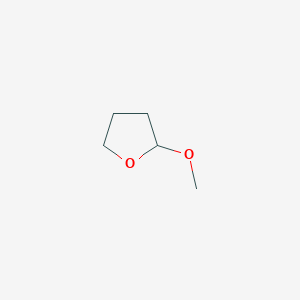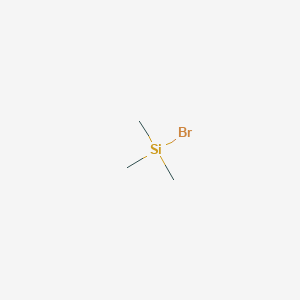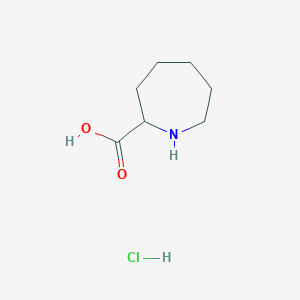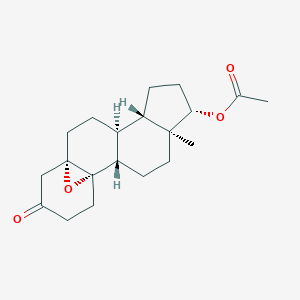
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
Vue d'ensemble
Description
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a derivative of furan, a heterocyclic organic compound. Furan derivatives are notable for their applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate derivatives involves several steps, starting from furfuryl alcohol. One such derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, was synthesized and exhibited significant biological activity (Phutdhawong et al., 2019).
Molecular Structure Analysis
The molecular structure of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is characterized by the furan ring, a five-membered aromatic ring with oxygen as one of the ring atoms. This structure contributes to its chemical properties and reactivity.
Chemical Reactions and Properties
Furan derivatives, including Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, undergo various chemical reactions. For example, they can be involved in thermolysis, as seen in the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate through the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide (Gillespie et al., 1979).
Applications De Recherche Scientifique
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : This study involves the preparation of derivatives from furfuryl alcohol, including an amine derivative that showed potent biological activity against cancer cell lines and bacteria (Phutdhawong et al., 2019).
High-performance liquid chromatographic determination of related compounds in honey : Describes a method for determining compounds like hydroxymethylfurfural and furan-2-carboxylic acid in honey, highlighting the importance of these compounds in food analysis (Nozal et al., 2001).
Analytical and Spectral Study of Furan Ring Containing Organic Ligands : Discusses the synthesis and characterization of furan ring-containing organic ligands, including their antimicrobial activity, emphasizing the utility of these compounds in creating metal complexes with biological applications (Patel, 2020).
Enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block : This research focuses on the polymerization of a biobased diol (2,5-bis(hydroxymethyl)furan) for creating novel polyesters, demonstrating the potential of furan derivatives in sustainable materials science (Jiang et al., 2014).
Cyclic trimer of 5-(aminomethyl)-2-furancarboxylic acid as a novel synthetic receptor for carboxylate recognition : Explores the synthesis of a cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid, highlighting its potential as a receptor for carboxylate binding, thus suggesting applications in molecular recognition and sensor design (Chakraborty et al., 2002).
Electrochemical Incorporation of Electrophiles into the Biomass-derived Platform Molecule 5-(Chloromethyl)furfural (CMF) : Discusses the electrochemical reduction of a furfural derivative to expand its derivative scope, demonstrating the compound's versatility as a biobased platform molecule (Ling et al., 2022).
Significantly improved oxidation of bio-based furans into furan carboxylic acids using substrate-adapted whole cells : Investigates the biocatalytic synthesis of various furan carboxylic acids, showcasing the compound's importance in the polymer and fine chemical industries (Wen et al., 2020).
Intramolecular 6-endo-dig-Cyclization of Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate : Details a specific reaction involving a 5-aminomethyl furan derivative, illustrating the compound's utility in creating complex molecular structures (Remizov et al., 2019).
Propriétés
IUPAC Name |
methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCCSWCSYOBPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



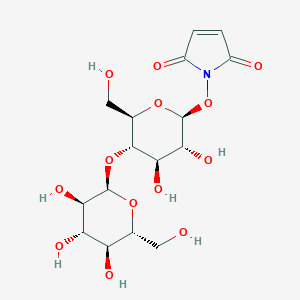
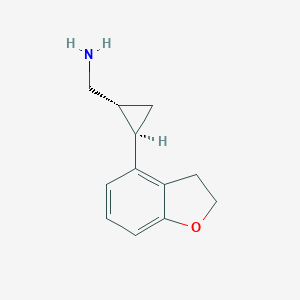

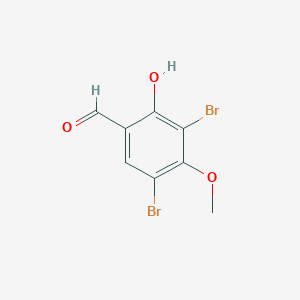
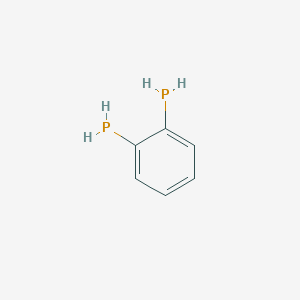
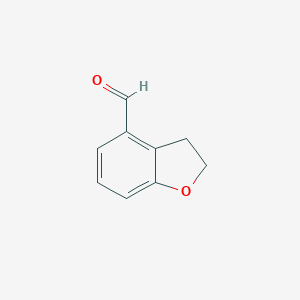
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
